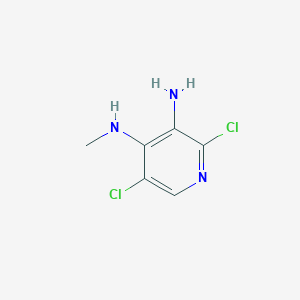
2,5-Dichloro-N4-methylpyridine-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-N4-methylpyridine-3,4-diamine is a chemical compound with the molecular formula C6H7Cl2N3 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N4-methylpyridine-3,4-diamine typically involves the chlorination of N4-methylpyridine-3,4-diamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 5 positions of the pyridine ring. Common reagents used in this process include chlorine gas or other chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and specific reaction temperatures can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,5-Dichloro-N4-methylpyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.
科学的研究の応用
2,5-Dichloro-N4-methylpyridine-3,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-Dichloro-N4-methylpyridine-3,4-diamine involves its interaction with specific molecular targets. The chlorine atoms and the methyl group on the pyridine ring can influence its binding affinity and reactivity with enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-Chloro-N4-methylpyridine-3,4-diamine
- 2,5-Dichloro-4-methylpyridine
- 2,4-Dichloro-5-methylpyridine
Uniqueness
2,5-Dichloro-N4-methylpyridine-3,4-diamine is unique due to its specific substitution pattern on the pyridine ring, which can result in distinct chemical and biological properties compared to its analogs
特性
分子式 |
C6H7Cl2N3 |
|---|---|
分子量 |
192.04 g/mol |
IUPAC名 |
2,5-dichloro-4-N-methylpyridine-3,4-diamine |
InChI |
InChI=1S/C6H7Cl2N3/c1-10-5-3(7)2-11-6(8)4(5)9/h2H,9H2,1H3,(H,10,11) |
InChIキー |
HVPPEQZNRDBKGI-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C(=NC=C1Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)
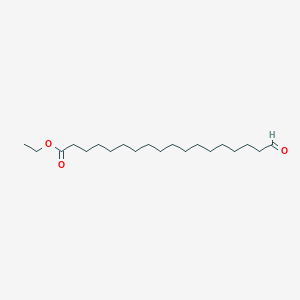

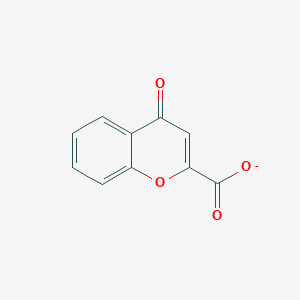
![Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate](/img/structure/B12966380.png)
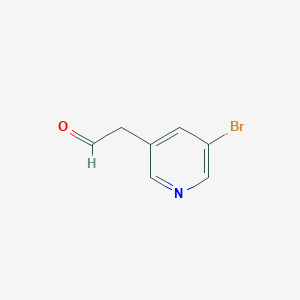

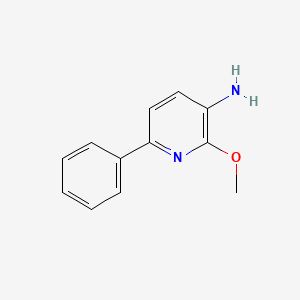
![2-(Furan-2-yl)-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B12966386.png)


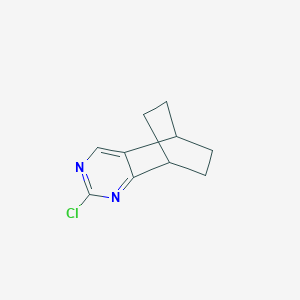
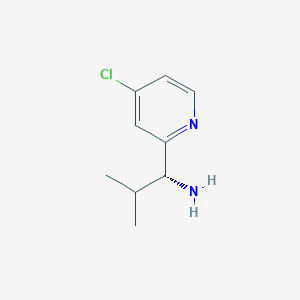
![2-(Trifluoromethyl)benzo[h]quinoline](/img/structure/B12966396.png)
